molecular formula C18H17NOS B12705153 S-Phenyl indole-3-thiolobutyrate CAS No. 85977-73-7

S-Phenyl indole-3-thiolobutyrate

Cat. No.: B12705153
CAS No.: 85977-73-7
M. Wt: 295.4 g/mol
InChI Key: WNEPVMFIDAKEMV-UHFFFAOYSA-N
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Description

S-Phenyl indole-3-thiolobutyrate is a synthetic compound that belongs to the class of indole derivatives. This compound, in particular, has shown promise as a root-promoting agent in horticulture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl indole-3-thiolobutyrate typically involves the reaction of indole derivatives with thiolobutyric acid and phenyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then reacted with thiolobutyric acid and phenyl groups under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Scientific Research Applications

S-Phenyl indole-3-thiolobutyrate has been studied for its potential applications in various scientific fields. In horticulture, it has

Properties

CAS No.

85977-73-7

Molecular Formula

C18H17NOS

Molecular Weight

295.4 g/mol

IUPAC Name

S-phenyl 4-(1H-indol-3-yl)butanethioate

InChI

InChI=1S/C18H17NOS/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2

InChI Key

WNEPVMFIDAKEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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